molecular formula C12H22N2O2 B11880881 tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11880881
M. Wt: 226.32 g/mol
InChI Key: LILIQFUOXJDQRQ-SECBINFHSA-N
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Description

tert-Butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate: is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction. Common reagents for this step include amines and alkyl halides.

    Protection of the Amino Group: The amino group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group, often using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides and amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can provide unique interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit within the active sites of these targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
  • tert-Butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxamide
  • This compound hydrochloride

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to linear or other cyclic compounds. This structure can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1

InChI Key

LILIQFUOXJDQRQ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC12CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CN

Origin of Product

United States

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